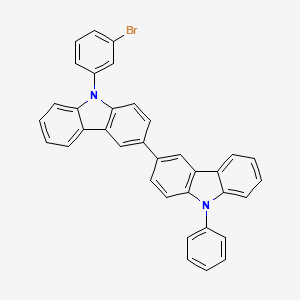
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole is a chemical compound used as an intermediate in synthesizing organic compounds. It has applications in material science, such as in developing organic semiconductors and optoelectronic devices. This compound is also used in the manufacturing of OLED materials and as an intermediate for pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole typically involves the reaction of bromobenzene with 3-bromo-9H-carbazole. The reaction conditions include the use of a suitable solvent, such as toluene, and a catalyst like copper(I) iodide (CuI). The reaction mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can yield oxides or reduced forms of the compound .
Applications De Recherche Scientifique
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole has several scientific research applications, including:
Material Science: Used in developing organic semiconductors and optoelectronic devices.
OLED Materials: Used in the manufacturing of organic light-emitting diode (OLED) materials.
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In material science, it acts as a hole-transporting material, facilitating the movement of charge carriers in organic semiconductors and OLED devices. The bromine atom in the compound can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 3-Bromo-9-phenylcarbazole
- 3,6-Di-tert-butylcarbazole
- 3,6-Dibromocarbazole
- 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
Uniqueness
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole is unique due to its specific structure, which combines the properties of both bromophenyl and phenylcarbazole moieties. This unique structure imparts distinct electronic and optical properties, making it valuable in the development of advanced materials for optoelectronic applications .
Propriétés
Formule moléculaire |
C36H23BrN2 |
|---|---|
Poids moléculaire |
563.5 g/mol |
Nom IUPAC |
3-[9-(3-bromophenyl)carbazol-3-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C36H23BrN2/c37-26-9-8-12-28(23-26)39-34-16-7-5-14-30(34)32-22-25(18-20-36(32)39)24-17-19-35-31(21-24)29-13-4-6-15-33(29)38(35)27-10-2-1-3-11-27/h1-23H |
Clé InChI |
XLGBBVGLFCVNPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC(=CC=C7)Br)C8=CC=CC=C82 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















